molecular formula C13H13NOS B4422252 2-[(3-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-46-8

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine

Cat. No.: B4422252
CAS No.: 646511-46-8
M. Wt: 231.32 g/mol
InChI Key: IWUUDXIPCUTSLO-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)methylsulfanyl]pyridine is a useful research compound. Its molecular formula is C13H13NOS and its molecular weight is 231.32 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3-methoxybenzyl)thio]pyridine is 231.07178521 g/mol and the complexity rating of the compound is 200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Functionalised Compounds

  • Synthesis of Pyrido[2,3-b]indoles : A study describes the synthesis of highly functionalised pyrido[2,3-b]indoles, highlighting the use of methyl 3-methoxycrotonate for pyridine-ring annelation and the application of the 4-methoxybenzyl moiety as a protecting group for the indole nitrogen. This indicates a potential role in the development of novel compounds with specific properties (Forbes, Johnson, & Thompson, 1992).

Chemical Reactions and Complex Formation

  • Reaction with Rhodium Complexes : Research involving the reaction of 2-[(3-methoxybenzyl)thio]pyridine derivatives with rhodium complexes has been conducted. This study highlights the formation and structure of a rhodium(II) dimer, suggesting the compound's utility in creating complex metal-based structures (Dowerah, Radonovich, Woolsey, & Heeg, 1990).

Pharmaceutical Applications

  • Synthesis and Anti-inflammatory Activities : A research project explored the synthesis of derivatives related to 2-[(3-methoxybenzyl)thio]pyridine and evaluated them as potential anti-inflammatory and analgesic agents. This suggests the relevance of such compounds in developing new drugs (Ikuta et al., 1987).

Organometallic Chemistry

  • Formation of Complexes with Palladium : A study involved the synthesis of Pd-based complexes using derivatives of 2-[(3-methoxybenzyl)thio]pyridine. This research is significant in the field of organometallic chemistry and has implications for catalysis and materials science (Ray, Shaikh, & Ghosh, 2007).

Spectrophotometric Applications

  • Photometric Reagents for Mercury : Derivatives of 2-[(3-methoxybenzyl)thio]pyridine have been used as new photometric reagents for mercury, forming complexes useful for the spectrophotometric determination of mercury in various solutions. This demonstrates the compound's utility in analytical chemistry (Pérez Ruiz, Ortuño, & Molina, 1984).

Optoelectronic Properties

  • Investigation of Organic NLO Crystals : The synthesis and characterization of organic NLO crystals related to 2-[(3-methoxybenzyl)thio]pyridine were explored, indicating potential applications in optoelectronics and material science (Vidhya, Ramalingam, Periandy, & Aarthi, 2020).

Properties

IUPAC Name

2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-15-12-6-4-5-11(9-12)10-16-13-7-2-3-8-14-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUUDXIPCUTSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20332936
Record name 2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646511-46-8
Record name 2-[(3-methoxyphenyl)methylsulfanyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20332936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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